9-methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
WAY-234636 is a chemical compound known for its role in inhibiting the interaction of methyl-binding proteins with methylated genomic deoxyribonucleic acid, thereby reversing the epigenetic silencing of genes. It is also recognized as an androgen receptor modulator and an activator of P-glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-234636 involves the formation of a 9H-imidazo[1,2-a]benzimidazole core structure. The key steps include:
Formation of the imidazo[1,2-a]benzimidazole core: This is typically achieved through a cyclization reaction involving a benzimidazole derivative and an appropriate aldehyde or ketone.
Nitration: Introduction of a nitro group at the para position of the phenyl ring.
Methylation: Addition of a methyl group to the imidazo[1,2-a]benzimidazole core.
Industrial Production Methods
Industrial production of WAY-234636 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
WAY-234636 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
WAY-234636 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the interaction of methyl-binding proteins with methylated deoxyribonucleic acid.
Biology: Investigated for its role in reversing epigenetic silencing of genes, which has implications in cancer research.
Medicine: Explored as an androgen receptor modulator, which could have potential therapeutic applications in conditions like prostate cancer.
Industry: Potential use in the development of drugs targeting epigenetic modifications.
Mechanism of Action
WAY-234636 exerts its effects by inhibiting the interaction of methyl-binding proteins with methylated genomic deoxyribonucleic acid. This leads to the reversal of epigenetic silencing of genes. Additionally, it modulates androgen receptor activity and activates P-glycoprotein, which plays a role in drug transport and resistance .
Comparison with Similar Compounds
Similar Compounds
WAY-200070: Another androgen receptor modulator with similar properties.
WAY-600: Known for its role in inhibiting methyl-binding proteins.
Uniqueness
WAY-234636 is unique due to its dual role as an androgen receptor modulator and an activator of P-glycoprotein, along with its ability to reverse epigenetic silencing of genes .
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H12N4O2/c1-18-14-4-2-3-5-15(14)19-10-13(17-16(18)19)11-6-8-12(9-7-11)20(21)22/h2-10H,1H3 |
InChI Key |
IBVRCTVMEOHDDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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